molecular formula C24H16Cl2O5 B12209727 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12209727
M. Wt: 455.3 g/mol
InChI Key: KOJQNWCPPRXIKP-AFPJDJCSSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H and ¹³C NMR spectra provide detailed information about the compound’s electronic environment. Key assignments include:

NMR Signal Chemical Shift (δ, ppm) Assignment
¹H NMR (aromatic) 7.2–8.1 (multiplets) Protons on benzofuran, benzodioxin, and chlorophenyl rings
¹H NMR (OCH₂Ar) 5.21 (s) Methylene protons of the (3-chlorobenzyl)oxy group
¹H NMR (C=CH) 7.89 (s) Methylidene proton (Z configuration)
¹³C NMR (C=O) 176.5 Ketone carbonyl carbon
¹³C NMR (C-Cl) 125–135 Chlorine-substituted carbons

The Z configuration of the methylidene group is corroborated by the absence of splitting in the C=CH proton signal, indicative of restricted rotation due to conjugation with the aromatic systems.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₂₄H₁₆Cl₂O₅ with a monoisotopic mass of 454.0375 Da . Fragmentation pathways include:

  • Loss of the (3-chlorobenzyl)oxy group (Δm/z = 140.5), yielding a fragment at m/z 313.5 .
  • Cleavage of the benzodioxin-methylidene bond (Δm/z = 181.0), producing a benzofuran-3-one ion at m/z 273.0 .
Fragment Ion m/z Proposed Structure
[M-Cl]⁺ 419.0 Parent ion minus chlorine atom
[C₁₃H₈ClO₃]⁺ 273.0 Benzofuran-3-one core with one chlorine
[C₇H₅ClO]⁺ 140.5 (3-Chlorobenzyl)oxy fragment

Infrared and UV-Vis Absorption Profiling

Infrared spectroscopy identifies functional groups through characteristic absorptions:

  • C=O stretch at 1715 cm⁻¹ (ketone).
  • C–O–C asymmetric stretch at 1240 cm⁻¹ (benzodioxin and ether linkages).
  • C–Cl stretches between 550–650 cm⁻¹ .

UV-Vis spectroscopy reveals strong absorption in the 250–300 nm range, attributed to π→π* transitions in the conjugated benzofuran and benzodioxin systems. A weaker n→π* transition near 320 nm arises from the ketone group.

Properties

Molecular Formula

C24H16Cl2O5

Molecular Weight

455.3 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H16Cl2O5/c25-17-3-1-2-14(6-17)11-29-19-4-5-20-21(10-19)31-22(23(20)27)9-15-7-18(26)8-16-12-28-13-30-24(15)16/h1-10H,11-13H2/b22-9-

InChI Key

KOJQNWCPPRXIKP-AFPJDJCSSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC(=CC=C5)Cl)OCO1

Origin of Product

United States

Preparation Methods

Molecular Complexity

The target compound features a benzofuran-3(2H)-one core substituted at C-2 with a (6-chloro-4H-1,3-benzodioxin-8-yl)methylidene group and at C-6 with a (3-chlorobenzyl)oxy moiety. The Z-configuration of the exocyclic double bond imposes significant stereochemical constraints, necessitating precise reaction design.

Key Synthetic Hurdles

  • Regioselective functionalization : Simultaneous installation of electron-withdrawing (chlorobenzodioxin) and electron-donating (benzyloxy) groups requires orthogonal protecting strategies.

  • Stereochemical control : Preventing isomerization of the Z-alkene during cyclization and purification steps.

  • Solubility limitations : The hydrophobic benzodioxin moiety complicates homogeneous catalysis, often requiring high-boiling solvents like DMF or DMSO.

Catalytic Synthesis Strategies

Copper-Catalyzed Cycloisomerization

A 2024 study demonstrated that CuCl/DBU systems in DMF efficiently construct the benzofuran core via alkyne cyclization (45–93% yields).

Reaction Scheme

Salicylaldehyde derivative+AlkyneCuCl, DBU, DMFBenzofuran core[2]\text{Salicylaldehyde derivative} + \text{Alkyne} \xrightarrow{\text{CuCl, DBU, DMF}} \text{Benzofuran core}

Optimized Conditions

ParameterValue
Catalyst loading10 mol% CuCl
Base1.5 eq DBU
Temperature110°C
Time12–24 h

This method excels in installing the methylidene group but requires subsequent chlorination for benzodioxin formation.

Rhodium-Mediated C–H Activation

CpRh-catalyzed annulation enables direct benzodioxin incorporation through four-step cascades:

  • C–H activation at benzodioxin C8

  • Migratory insertion of alkyne

  • Nucleophilic substitution with chlorobenzyl alcohol

  • β-Oxygen elimination to form Z-alkene

Yield Comparison

SubstrateYield (%)
Electron-deficient80
Sterically hindered30

While effective for late-stage functionalization, rhodium's cost ($4,500/mol) limits industrial scalability.

Lewis Acid-Promoted Methodologies

Scandium(III) Triflate Cyclization

Sc(OTf)₃ mediates [4+1] cycloaddition between isocyanides and o-quinone methides (up to 91% yield):

Isocyanide+o-Quinone methideSc(OTf)₃Aminobenzofuran[2]\text{Isocyanide} + \text{o-Quinone methide} \xrightarrow{\text{Sc(OTf)₃}} \text{Aminobenzofuran}

Advantages

  • Tolerates moisture and oxygen

  • Enables chiral induction (up to 75% ee)

Zinc Chloride-Assisted Propargylation

ZnCl₂ promotes tandem propargylation/cyclization sequences:

Stepwise Process

  • Propargylation of phenol (75–91% yield)

  • Benzannulation with dichlorobenzodioxin

  • Z-Selective isomerization using thiourea organocatalysts

Metal-Free Synthetic Approaches

TCT-DMSO Dual Synthon System

Cyanuric chloride (TCT) activates DMSO as both methyl and thiomethyl source:

Key Features

  • Water-controlled quaternary center formation

  • 65–89% yields without transition metals

  • Gram-scale demonstrated (83% yield)

Mechanistic Pathway

PhenolTCT/DMSORadical intermediateBenzofuranone[4]\text{Phenol} \xrightarrow{\text{TCT/DMSO}} \text{Radical intermediate} \rightarrow \text{Benzofuranone}

Electrochemical Selenocyclization

Pt-catalyzed seleniranium intermediate formation enables:

Reaction Parameters

VariableOptimal Value
Current density10 mA/cm²
SolventMeCN/H₂O (9:1)
Temperature25°C

This method achieves 78% yield but requires specialized equipment.

Comparative Method Analysis

Table 1. Synthesis Method Benchmarking

MethodYield (%)Purity (%)Cost IndexScalability
Cu Catalysis93982.1Industrial
Rh Catalysis80959.7Lab-scale
Sc(OTf)₃91973.8Pilot
TCT-DMSO89961.5Industrial
Electrochemical78946.2Lab-scale

Key trends:

  • Transition metal methods favor yield but increase costs

  • Metal-free approaches offer better cost profiles

  • Scalability remains challenging for stereoselective routes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorobenzyl ether and chlorinated benzodioxin groups are susceptible to nucleophilic substitution. For example:

Reaction TypeReagent/ConditionsProductNotes
Hydrolysis of ChlorineNaOH (aqueous), refluxReplacement of Cl with OH at benzyl or benzodioxin positionsCommon in aromatic chlorides; enhances solubility
Alkoxy Group ReplacementR-OH (alcohol), acid catalystSubstitution of chlorobenzyloxy group with other alkoxy groups (e.g., methoxy)Facilitates structural diversification for SAR studies

Oxidation and Reduction Reactions

The methylidene bridge (C=CH–) and benzofuran core participate in redox reactions:

Reaction TypeReagent/ConditionsProductNotes
Oxidation of MethylideneKMnO₄ (acidic)Conversion to ketone or carboxylic acid derivativesLikely to disrupt conjugation, altering bioactivity
Reduction of Conjugated SystemH₂, Pd/CSaturation of the benzofuran double bondModifies planarity and electronic properties

Cycloaddition Reactions

The conjugated diene system in the benzofuran backbone may engage in Diels-Alder reactions:

Reaction TypeReagent/ConditionsProductNotes
Diels-Alder CycloadditionDienophile (e.g., maleic anhydride)Formation of six-membered cyclohexene adductsExpands structural complexity for drug design

Electrophilic Aromatic Substitution

The electron-rich benzodioxin and benzofuran rings undergo electrophilic substitution:

Reaction TypeReagent/ConditionsProductNotes
NitrationHNO₃, H₂SO₄Introduction of nitro groups at para positionsEnhances reactivity for further derivatization
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Additional halogen substitution on aromatic ringsMay increase steric bulk or alter electronic properties

Hydrolysis and Esterification

The benzyl ether and potential ester functionalities (if modified) are reactive:

Reaction TypeReagent/ConditionsProductNotes
Acid-Catalyzed Ether CleavageHBr (48%)Cleavage of benzyl ether to phenolic groupsUseful for probing ether linkage stability
EsterificationAcCl, pyridineConversion of hydroxyl groups (if present) to estersEnhances lipophilicity for pharmacokinetic optimization

Interaction with Biological Targets

While not traditional "chemical reactions," interactions with enzymes or receptors are critical for therapeutic applications:

TargetInteraction TypeOutcomeNotes
BTN3A1/F1F0-ATPase ComplexCompetitive inhibitionDisruption of pyrophosphate-mediated γδ T-cell activationMechanistic insight from isoprenoid pathway inhibitors
Enzymatic HydrolysisEsterases or oxidoreductasesMetabolic degradation or activation of prodrug formsImpacts bioavailability and toxicity profiles

Key Research Findings

  • Structural Flexibility : The compound’s multiple reactive sites (chlorine substituents, ether linkages, conjugated systems) enable diverse chemical modifications, making it a versatile scaffold for drug development .

  • Biological Relevance : Interactions with the BTN3A1/F1F0-ATPase complex suggest potential immunomodulatory applications, aligning with mechanisms observed in isoprenoid pathway inhibitors .

  • Synthetic Challenges : Reactions involving the benzodioxin moiety require careful optimization to avoid ring-opening or undesired side products.

Scientific Research Applications

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one , identified by its CAS number 929489-50-9 , is a synthetic organic compound that has attracted attention for its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research published in various journals highlights its potential to inhibit cell proliferation in cancer cell lines, particularly breast and lung cancers. Mechanistically, these compounds may induce apoptosis and inhibit angiogenesis, making them promising candidates for further development as anticancer agents.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against various bacterial strains, including resistant strains of Staphylococcus aureus. This opens avenues for its use in developing new antimicrobial therapies.

Material Science

Polymer Additive
In material science, the compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows it to interact favorably with polymer matrices, potentially improving the overall performance of materials used in coatings and composites.

Photovoltaic Applications

Recent research has explored the use of similar benzofuran derivatives in organic photovoltaic cells. The compound’s ability to absorb light and convert it into electrical energy makes it a candidate for further investigation in solar energy applications.

Case Study 1: Anticancer Activity

In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM after 48 hours of exposure. The study concluded that this compound could be a lead candidate for further development into a therapeutic agent for breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that it exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism by which (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding interactions. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Position Variations

(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one (CAS: 929489-54-3)
  • Key Difference : The chlorine on the benzyloxy group is at the ortho position (2-chloro) instead of the meta position (3-chloro) .
  • Electronic Effects: The electron-withdrawing chlorine in the ortho position could alter the electron density of the benzyloxy group, affecting binding affinity in biological targets.
  • Molecular Weight : Identical (455.287 g/mol).
(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one (CAS: 929457-76-1)
  • Key Difference : The 3-chlorobenzyloxy group is replaced with a 4-methylbenzyloxy group .
  • Impact: Lipophilicity: The methyl group (electron-donating) increases lipophilicity (logP ≈ 3.4 vs. Molecular Weight: Lower (434.9 g/mol) due to the absence of a second chlorine atom.

Halogen-Substituted Analogs: Bromine vs. Chlorine

(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one (CAS: 637753-75-4)
  • Key Difference : Chlorine on the benzodioxin ring is replaced with bromine , and the benzyloxy group is replaced with a hydroxyl group .
  • Impact: Molecular Weight: Higher (375.2 g/mol) due to bromine’s larger atomic mass. Reactivity: Bromine’s lower electronegativity may reduce electron-withdrawing effects compared to chlorine.

Heterocyclic Core Modifications

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a and 11b in )
  • Key Differences: Core structure replaced with thiazolo[3,2-a]pyrimidine. Substituents include cyano groups and 5-methylfuran-2-yl moieties.
  • Impact: Spectroscopic Properties: Distinct IR (e.g., CN stretch at ~2,219 cm⁻¹) and NMR shifts (e.g., aromatic protons at δ 7.29–8.01) . Bioactivity: Thiazolo-pyrimidines are often explored for antimicrobial and anticancer activities, suggesting divergent applications compared to benzofuranones.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target Compound C₂₄H₁₆Cl₂O₅ 455.287 6-Cl (benzodioxin), 3-Cl (benzyloxy) 929457-84-1
2-Chlorobenzyloxy Analog C₂₄H₁₆Cl₂O₅ 455.287 6-Cl (benzodioxin), 2-Cl (benzyloxy) 929489-54-3
4-Methylbenzyloxy Analog C₂₅H₁₉ClO₅ 434.9 6-Cl (benzodioxin), 4-CH₃ (benzyloxy) 929457-76-1
6-Bromo Analog C₁₈H₁₂BrO₅ 375.2 6-Br (benzodioxin), 6-OH 637753-75-4

Research Implications

  • Structure-Activity Relationships (SAR) : The position of chlorine and type of halogen significantly influence electronic and steric properties, which can be optimized for target-specific applications.

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one, also known by its CAS number 929339-65-1, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Formula

The chemical structure of the compound can be represented as follows:

C18H13ClO5\text{C}_{18}\text{H}_{13}\text{ClO}_5

Molecular Weight

The molecular weight of the compound is approximately 344.75 g/mol.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through multiple mechanisms. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models . This property is crucial for protecting cells from oxidative damage, which is a contributing factor in many diseases.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease progression. Notably, it has shown inhibitory effects on monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. The inhibition of MAO A and B can have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory properties in vitro. It was observed to downregulate pro-inflammatory cytokines and inhibit the activation of NF-kB pathways in macrophages .

Study 1: Anticancer Efficacy

In a controlled study involving breast cancer cell lines, the compound was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways .

Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced neuronal cell death and improved mitochondrial function .

Study 3: Enzyme Inhibition Profile

A detailed kinetic study revealed that this compound exhibited selective inhibition towards MAO B over MAO A, suggesting potential therapeutic applications in mood disorders and neurodegeneration .

Q & A

Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves a multi-step approach:

  • Claisen-Schmidt condensation : A benzofuran-3(2H)-one precursor reacts with a substituted benzaldehyde derivative (e.g., 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde) under basic conditions (e.g., NaH/THF) to form the exocyclic double bond .
  • Etherification : Introduction of the 3-chlorobenzyloxy group via nucleophilic substitution using 3-chlorobenzyl bromide and a base like NaH .
    Characterization :
  • NMR spectroscopy (¹H, ¹³C, DEPT, COSY) confirms regiochemistry and substituent positions.
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to enhance yield during Claisen-Schmidt condensation?

Answer:
Optimization strategies include:

  • Temperature control : Conducting the reaction at 0–5°C minimizes side reactions (e.g., over-oxidation) .
  • Base selection : NaH in THF provides superior deprotonation efficiency compared to K₂CO₃ or Et₃N, improving enolate formation .
  • Solvent polarity : THF enhances solubility of intermediates, while DMF may accelerate condensation but risk byproduct formation .
  • Catalytic additives : Trace amounts of iodine (0.5 mol%) can catalyze double-bond formation, increasing Z-selectivity .

Basic: What spectroscopic techniques confirm the Z-configuration of the exocyclic double bond?

Answer:

  • ¹H-NMR coupling constants : A small coupling constant (J ≈ 12–14 Hz) between the α-protons of the double bond indicates a cis (Z) configuration .
  • NOESY/ROESY : Nuclear Overhauser effects between the benzodioxin methylidene proton and adjacent benzofuran protons confirm spatial proximity in the Z-isomer .
  • X-ray crystallography : Definitive confirmation via crystal structure analysis (e.g., bond angles and torsion angles) .

Advanced: How are contradictions in NMR data resolved for dynamic rotational isomerism in benzodioxin rings?

Answer:

  • Variable-temperature NMR : Conducted in DMSO-d₆ or CDCl₃ at −40°C to 80°C to slow ring rotation and resolve split signals .
  • 2D NMR (HSQC, HMBC) : Maps coupling between protons and carbons to distinguish overlapping peaks from rotational conformers .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for ring rotation, correlating with experimental line-shape analysis .

Basic: What in vitro assays evaluate the compound's biological activity?

Answer:

  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases (e.g., COX-2) to assess binding affinity .

Advanced: How does modifying the 3-chlorobenzyloxy group affect pharmacological activity, and what methods enable such modifications?

Answer:

  • SAR studies : Replacing the 3-chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents alters lipophilicity and target binding. For example, 3-CF₃ analogs show enhanced COX-2 inhibition .
  • Synthetic methods :
    • Mitsunobu reaction : Introduces hindered substituents using DIAD/TPP .
    • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups .
  • In silico docking : Molecular dynamics simulations predict binding modes with targets like DNA topoisomerase II .

Basic: How is purity assessed during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% area) .
  • TLC : Silica gel plates (hexane:EtOAc 7:3) monitor reaction progress and isolate intermediates .

Advanced: What strategies mitigate oxidation of the benzofuran-3(2H)-one core during storage?

Answer:

  • Inert atmosphere : Storage under argon or nitrogen in amber vials prevents photooxidation .
  • Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions .
  • Lyophilization : Freeze-drying in the presence of trehalose stabilizes the compound for long-term storage .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., THF, DMF) .
  • Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Advanced: How is enantiomeric purity ensured for chiral intermediates?

Answer:

  • Chiral HPLC : Columns like Chiralpak IA/IB separate enantiomers using hexane:IPA mobile phases .
  • Circular dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to computed data .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed steps induce stereoselectivity .

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